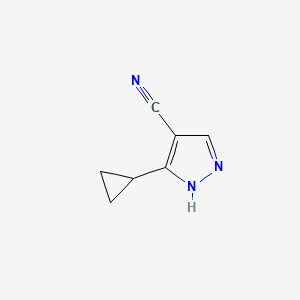

5-cyclopropyl-1H-pyrazole-4-carbonitrile

Description

Significance of the Pyrazole (B372694) Heterocyclic Core in Organic Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic organic chemistry. numberanalytics.comijraset.com Its significance stems from its versatile chemical nature and the wide array of biological activities exhibited by its derivatives. numberanalytics.com Pyrazoles are classified as π-excessive aromatic heterocycles, a feature that influences their reactivity, with electrophilic substitution reactions typically occurring at the C4 position. ijraset.comnih.gov The presence of both a neutral and a basic nitrogen atom imparts an amphoteric character to the pyrazole core, which allows for the straightforward introduction of various functional groups. researchgate.net

This structural versatility has made the pyrazole nucleus a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov Pyrazole derivatives are integral components in a multitude of pharmaceuticals, demonstrating anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. numberanalytics.comnih.gov Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting the pharmacological potential of this moiety. nih.gov Beyond pharmaceuticals, the pyrazole core is crucial in agrochemicals, forming the basis for various pesticides and herbicides, and in materials science for developing novel materials like luminescent compounds. numberanalytics.comresearchgate.net The sustained interest in pyrazole chemistry is driven by the quest to develop new compounds with enhanced efficacy and novel applications across various scientific fields. ijraset.comresearchgate.net

Overview of Established Synthetic Routes to 4-Cyanopyrazole Scaffolds

The 4-cyanopyrazole scaffold is a key structural motif found in numerous bioactive compounds, particularly in the agrochemical sector. researchgate.net Consequently, a variety of synthetic methodologies have been developed to access these important molecules.

One of the most fundamental and widely used methods is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound . nih.gov A common strategy for synthesizing 4-cyanopyrazoles involves the reaction of hydrazines with dicyanoalkenes or similar precursors. For instance, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be achieved through the direct condensation of (ethoxymethylene)malononitrile with various aryl hydrazines. researchgate.net

1,3-Dipolar cycloaddition reactions represent another powerful route. nih.gov This approach often involves the reaction of nitrile imines or diazo compounds with alkenes that contain a cyano group. researchgate.net This method allows for the construction of the pyrazole ring with direct incorporation of the cyano group at the desired position.

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach. nih.gov These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials. A notable example is the three-component, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives by reacting various benzaldehydes, malononitrile (B47326), and phenyl hydrazine. nih.govrsc.org Similarly, an organocatalyzed three-component protocol using aldehydes, malononitrile, and diazoacetonitrile provides an efficient route to construct dicyanopyrazoles through a domino Knoevenagel condensation/1,3-dipolar cycloaddition/dehydrocyanation sequence. researchgate.net

Other methods include the direct cyanation of pre-formed pyrazole rings and the synthesis from other heterocyclic systems. nih.govresearchgate.net The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Structural and Electronic Influence of Cyclopropyl (B3062369) Substitution on Heterocyclic Rings

The introduction of a cyclopropyl group onto a heterocyclic ring can profoundly influence the molecule's structural and electronic properties. The cyclopropane (B1198618) ring possesses unique bonding characteristics, often described in terms of Walsh orbitals, which give it unsaturated or "π-character". stackexchange.com This allows the cyclopropyl group to engage in conjugation with adjacent π-systems, behaving in some respects like a double bond. stackexchange.com

From an electronic standpoint, the cyclopropyl group is generally considered a good π-electron donor. stackexchange.com When attached to an aromatic heterocycle like pyrazole, it can donate electron density into the ring system. This donation can affect the aromaticity and the electron distribution within the heterocycle, potentially altering its reactivity towards electrophilic or nucleophilic attack. rsc.org The electronic effect of substituents on the pyrazole ring is known to be significantly influenced by their position relative to the endocyclic nitrogen atoms. rsc.org

Rationale for Comprehensive Investigation of 5-Cyclopropyl-1H-pyrazole-4-carbonitrile

The comprehensive investigation of this compound is warranted by the strategic combination of two valuable chemical motifs: the pyrazole-4-carbonitrile core and the cyclopropyl substituent. The pyrazole-4-carbonitrile scaffold is a well-established pharmacophore, most notably as the core unit in widely used insecticides such as Fipronil and Ethiprole. researchgate.net This underscores the inherent biological potential of this heterocyclic system.

The rationale for introducing a cyclopropyl group at the 5-position is multifaceted. Based on its electronic properties, the electron-donating nature of the cyclopropyl group can modulate the electronic profile of the pyrazole ring, potentially influencing its interaction with biological targets and its metabolic fate. stackexchange.com The steric bulk and conformational rigidity imposed by the cyclopropyl ring can lead to more specific molecular conformations, which is a key aspect of rational drug and pesticide design. chemistryworld.com This can enhance binding selectivity and potency.

Furthermore, cyclopropyl groups are known to improve metabolic stability and modify physicochemical properties like lipophilicity and solubility. acs.org By replacing a more metabolically susceptible group with a cyclopropyl ring, it is often possible to design compounds with improved pharmacokinetic profiles. Therefore, the synthesis and study of this compound represent a logical exploration of chemical space. It aims to merge the proven bioactivity of the 4-cyanopyrazole core with the advantageous physicochemical and conformational properties imparted by the cyclopropyl substituent, with the goal of discovering novel compounds with potentially enhanced performance in medicinal or agrochemical applications.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWNYKMOMGTBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 1h Pyrazole 4 Carbonitrile

Retrosynthetic Analysis of the 5-Cyclopropyl-1H-pyrazole-4-carbonitrile Framework

A retrosynthetic analysis of this compound (I) allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable starting materials. The primary disconnections focus on the formation of the pyrazole (B372694) ring and the introduction of the key functional groups: the cyclopropyl (B3062369) moiety at the C5 position and the carbonitrile group at the C4 position.

Disconnection 1: Pyrazole Ring Formation

The most common and direct approach to pyrazole synthesis is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. This leads to two main retrosynthetic pathways:

Pathway A: Disconnecting the N1-C5 and N2-C3 bonds of the pyrazole ring suggests a reaction between hydrazine (II) and a suitably substituted 1,3-dielectrophilic species (III). The precursor (III) would contain the cyclopropyl and cyano functionalities. This precursor could be a β-keto nitrile or a related derivative.

Pathway B: An alternative disconnection across the C3-C4 and N2-N1 bonds points towards a cycloaddition strategy. For instance, a 1,3-dipolar cycloaddition between a diazo compound and an appropriately substituted alkyne or alkene derivative could form the pyrazole ring.

Disconnection 2: Functional Group Introduction

The cyclopropyl and carbonitrile groups can be incorporated either before or after the formation of the pyrazole ring.

Pre-functionalization: The starting materials for the pyrazole synthesis can already contain the cyclopropyl and/or the carbonitrile groups. This is often the more convergent approach. For example, a cyclopropyl-containing 1,3-dicarbonyl compound could be reacted with a hydrazine derivative.

Post-functionalization: A pre-formed pyrazole core can be functionalized in subsequent steps. This involves the introduction of the cyclopropyl group at the C5 position and the cyano group at the C4 position of a pyrazole precursor. This approach can be advantageous if the desired functional groups are not compatible with the conditions of the ring-forming reaction.

These retrosynthetic pathways provide a roadmap for the synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to Pyrazole-4-carbonitrile Synthesis

The synthesis of pyrazole-4-carbonitriles can be achieved through a variety of methods, ranging from classical cyclocondensation reactions to modern multicomponent and cycloaddition strategies.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a cornerstone of pyrazole chemistry. youtube.comslideshare.net This method can be adapted for the synthesis of this compound by using a 1,3-dicarbonyl precursor bearing a cyclopropyl group and a latent or direct precursor to the carbonitrile group.

The general mechanism involves the initial reaction of one of the carbonyl groups with the hydrazine to form a hydrazone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. youtube.com The regioselectivity of the reaction depends on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) |

| Cyclopropyl β-keto nitrile | Hydrazine hydrate | Ethanol, reflux | This compound | Not specified |

| Substituted 1,3-diketone | Hydrazine | Acetic acid, reflux | Substituted pyrazole | Varies |

Multicomponent Reactions (MCRs) for Pyrazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like pyrazole-4-carbonitriles. rsc.orgbohrium.commdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR for the synthesis of 5-aminopyrazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. rsc.orgresearchgate.netnih.gov By choosing cyclopropanecarboxaldehyde (B31225) as the aldehyde component, this methodology can be adapted to synthesize precursors to the target molecule.

| Aldehyde | Active Methylene (B1212753) Compound | Hydrazine | Catalyst | Solvent | Yield (%) |

| Aromatic aldehydes | Malononitrile | Phenyl hydrazine | SPVA | Solvent-free | 89 |

| Aromatic aldehydes | Malononitrile | Phenyl hydrazine | Alumina–silica-supported MnO2 | Water/SDS | 86-96 |

| Aromatic aldehydes | Malononitrile | Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 85-93 |

| Pyrazole aldehyde | Malononitrile, 5,5-dimethylcyclohexane-1,3-dione | - | - | Ethanol | Not specified |

Data sourced from multiple studies on multicomponent synthesis of pyrazole-4-carbonitriles. bohrium.comresearchgate.netorientjchem.orgrsc.orgresearchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition) in Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. rsc.orgnih.gov The most common approach involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). organic-chemistry.org

To synthesize a this compound, one could envision the reaction of a nitrile imine with a cyclopropyl-containing alkyne or a cyano-containing alkyne. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov

| Nitrile Imine Precursor | Dipolarophile | Conditions | Product | Yield (%) |

| Hydrazonoyl halide | Terminal alkyne | Base (e.g., Et3N) | 1,3,5-Trisubstituted pyrazole | High |

| N-tosylhydrazone | Bromoalkene | - | 1,3,4,5-Tetrasubstituted pyrazole | Not specified |

This table presents generalized examples of 1,3-dipolar cycloadditions for pyrazole synthesis. Specific examples leading directly to the target molecule were not detailed in the search results. rsc.orgnih.gov

Strategies for Introducing the Carbonitrile Functionality

The carbonitrile group can be introduced onto a pre-formed pyrazole ring through various cyanation methods. acs.orgrsc.orgorganic-chemistry.org A common strategy is the palladium-catalyzed cyanation of a halopyrazole, typically a bromo- or iodo-pyrazole. acs.orgrsc.org This approach offers good functional group tolerance and can be performed under relatively mild conditions.

Alternative methods for cyanation include the Sandmeyer reaction of a pyrazolediazonium salt or the dehydration of a pyrazole-4-carboxamide.

| Substrate | Cyanating Agent | Catalyst/Reagent | Conditions | Product | Yield (%) |

| 4-Bromopyrazole | K4[Fe(CN)6] | Pd(OAc)2/ligand | DMF, 130 °C | 4-Cyanopyrazole | Good |

| 4-Iodopyrazole | Zn(CN)2 | NiCl2·6H2O/dppf/Zn | DMAP | 4-Cyanopyrazole | Good |

| Heteroaryl Bromide | KCN | Pd/C | Aqueous media | Heteroaryl Nitrile | Excellent |

Data compiled from various sources on the cyanation of (hetero)aryl halides. acs.orgrsc.orgorganic-chemistry.org

Methodologies for Incorporating the Cyclopropyl Moiety

The cyclopropyl group can be introduced at the C5 position of the pyrazole ring using several methods. acs.orgorganic-chemistry.org One of the most effective strategies is the cross-coupling reaction of a 5-halopyrazole with a cyclopropylboronic acid or a cyclopropyl Grignard reagent, catalyzed by a transition metal, typically palladium or nickel. organic-chemistry.org

Alternatively, the cyclopropyl group can be constructed on a pre-existing pyrazole derivative. For example, a Simmons-Smith reaction on a 5-vinylpyrazole could yield the desired 5-cyclopropylpyrazole.

| Pyrazole Substrate | Cyclopropyl Source | Catalyst/Reagent | Reaction Type | Product |

| 5-Bromopyrazole | Cyclopropylboronic acid | Pd catalyst/base | Suzuki Coupling | 5-Cyclopropylpyrazole |

| 5-Iodopyrazole | Cyclopropylmagnesium bromide | Co catalyst | Cross-Coupling | 5-Cyclopropylpyrazole |

| 5-Vinylpyrazole | CH2I2, Zn-Cu couple | - | Simmons-Smith | 5-Cyclopropylpyrazole |

This table illustrates potential strategies for introducing a cyclopropyl group onto a pyrazole ring based on general methodologies. acs.orgorganic-chemistry.org

Development of Novel Synthetic Pathways for this compound

Recent advancements in organic synthesis have opened new avenues for the construction of complex heterocyclic systems like this compound. These methods move beyond traditional condensation reactions, offering improved efficiency, selectivity, and greener reaction profiles.

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. For the synthesis of pyrazole-related structures, organocatalysts have been employed to facilitate multi-component reactions under mild conditions. For instance, the enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been accomplished using cinchona alkaloids as organocatalysts. nih.gov This reaction proceeds through a tandem Michael addition and a Thorpe-Ziegler type reaction. nih.gov

Another example is the use of thiourea (B124793) dioxide (TUD) as an efficient and inexpensive organocatalyst for the synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. researchgate.net This approach involves a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aryl aldehyde, and malononitrile. researchgate.net While not directly applied to this compound, these methodologies demonstrate the potential of organocatalysis in constructing the pyrazole-4-carbonitrile core. A hypothetical organocatalytic route to the target compound could involve the condensation of a cyclopropyl-containing 1,3-dicarbonyl precursor with a cyanide source and hydrazine, facilitated by an appropriate organocatalyst.

Transition-metal catalysis offers highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. A particularly relevant and innovative approach for synthesizing 5-substituted pyrazoles involves a palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones, followed by cycloisomerization. rsc.orgrsc.orgresearchgate.net This strategy utilizes the cyclopropyl group not as the final substituent, but as a reactive handle that undergoes ring-opening.

In a key study, various N-cyclopropyl acylhydrazones were subjected to palladium catalysis to yield α-pyrazole carbonyl compounds. rsc.orgrsc.org The proposed mechanism involves the β-carbon elimination of a stable 6-membered chelate palladium complex, which generates a conjugated azine as a reaction intermediate. This intermediate then undergoes cycloisomerization to form the pyrazole ring. rsc.orgrsc.org This auto-tandem catalysis for C-C bond cleavage followed by a Heck arylation has been developed to afford diverse 1-alkyl-5-arylpyrazoles. researchgate.net Although this specific pathway results in a carbonyl group at a different position, the principle of using a cyclopropyl-containing starting material in a transition-metal-catalyzed rearrangement highlights a sophisticated strategy that could potentially be adapted for the synthesis of this compound.

Photochemical and electrochemical methods are gaining traction as green and sustainable synthetic strategies. These techniques utilize light or electricity, respectively, to drive chemical reactions, often avoiding harsh reagents and high temperatures.

Photochemical synthesis of pyrazole derivatives has been explored, for instance, through the conversion of tetrazoles to pyrazolines using UV light in a reagent-free "photo-click" strategy. worktribe.com This process generates nitrile imine dipoles in situ, which are then trapped by dipolarophiles. thieme-connect.comresearchgate.net Subsequent aromatization could yield the pyrazole core. A continuous flow method using this approach has been developed, demonstrating its scalability and safety. thieme-connect.comresearchgate.net

Electrosynthesis provides another sustainable route to heterocycles. While direct electrochemical synthesis of this compound is not widely reported, analogous electrochemical methods for other heterocycles, such as polysubstituted oxazoles from ketones and acetonitrile (B52724), demonstrate the potential of this approach. organic-chemistry.org Such a process could involve the reductive or oxidative cyclization of appropriately functionalized precursors, offering a green alternative to traditional chemical methods. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of any synthetic route, the optimization of reaction conditions is paramount. Key parameters include the choice of solvent, reaction temperature, and the catalyst/ligand system.

The solvent can significantly influence reaction rates, yields, and selectivity by affecting the solubility of reagents and stabilizing transition states. In the synthesis of pyrazole-4-carbonitrile derivatives, a variety of solvents have been explored. Green solvents like water or water-ethanol mixtures are often preferred to minimize environmental impact. nih.govgrowingscience.com For example, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a novel nano-copper catalyst was optimized in a water/ethanol mixture at 55 °C, achieving yields of 85–93% in short reaction times. nih.govrsc.org In some cases, solvent-free conditions, often combined with microwave irradiation, have proven effective. researchgate.net

Reaction temperature is another critical factor. While some syntheses of pyrazole-4-carbonitriles proceed efficiently at room temperature, others require heating to achieve optimal yields. researchgate.net The table below summarizes the effect of solvent and temperature on the yield of a model pyrano[2,3-c]pyrazole synthesis, illustrating the importance of optimizing these parameters. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O | 25 | 120 | 60 |

| 2 | EtOH | 25 | 120 | 70 |

| 3 | CH₃CN | 25 | 180 | 50 |

| 4 | DCM | 25 | 180 | 45 |

| 5 | Solvent-free | 25 | 120 | 80 |

| 6 | Solvent-free | 60 | 30 | 94 |

| 7 | Solvent-free | 80 | 30 | 94 |

The choice of catalyst is fundamental to the success of many synthetic transformations, particularly those involving transition metals. For the synthesis of pyrazole-4-carbonitrile derivatives, a wide range of catalysts has been investigated. In multi-component reactions, simple and environmentally benign catalysts like sodium chloride (NaCl) in aqueous media have been shown to be effective. growingscience.com More complex systems involving metal nanoparticles and specifically designed ligands have also been developed to enhance catalytic activity and selectivity. nih.govfrontiersin.orgnih.gov

For instance, a novel catalyst comprising nano copper stabilized on a modified layered double hydroxide (B78521) (LDH@PTRMS@DCMBA@CuI) was highly effective for synthesizing 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov In transition-metal catalyzed reactions, such as the palladium-catalyzed C-C bond cleavage, the choice of ligand is crucial. In the optimization of a related palladium-catalyzed alkenylation, various phosphine (B1218219) ligands were screened, with electron-rich ligands like PCy₃ significantly improving the product yield compared to others. nih.gov

The following table presents a comparison of different catalysts used in the synthesis of various 5-amino-pyrazole-4-carbonitrile derivatives, highlighting the impact of the catalyst on reaction efficiency. frontiersin.orgnih.gov

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | No Catalyst | 180 | Trace |

| 2 | Fe₃O₄ | 150 | 30 |

| 3 | SiO₂ | 150 | 25 |

| 4 | Fe₃O₄@SiO₂ | 120 | 50 |

| 5 | Tannic acid | 120 | 40 |

| 6 | Fe₃O₄@SiO₂@Tannic acid | 25 | 96 |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the pyrazole-4-carbonitrile scaffold. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. While specific literature on the green synthesis of this compound is nascent, established green methodologies for structurally similar 5-amino-1H-pyrazole-4-carbonitriles are directly applicable. These methods include the use of sustainable solvents, alternative energy sources like microwave and ultrasonic irradiation, and the development of highly efficient, reusable catalysts.

The replacement of volatile and often toxic organic solvents with environmentally benign alternatives is a cornerstone of green synthesis. Water and ionic liquids (ILs) have emerged as promising media for the synthesis of pyrazole derivatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the effective synthesis of 5-aminopyrazole-4-carbonitrile derivatives in aqueous systems. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118) can be efficiently catalyzed by Water Extract of Pomegranate Ash (WEPA), a bio-waste-derived organo-catalyst, at room temperature. Similarly, reactions in a water/ethanol mixture at moderate temperatures (55 °C) have proven effective, offering high yields and simple product purification. nih.govresearchgate.net

Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. Various ILs have been employed as both solvents and catalysts in pyrazole synthesis. Their use can facilitate high-yield production of pyrazole derivatives under mild conditions. nih.gov

| Solvent System | Catalyst | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Water | CuO/ZrO₂ | 90 °C | 3 h | 94% | jsynthchem.com |

| Water | Sodium toluene-4-sulfonate | Room Temp. | 3 h | 92% | jsynthchem.com |

| Ethanol/Water (1:1) | LDH@PTRMS@DCMBA@CuI | 55 °C | 15-27 min | 85-93% | nih.govresearchgate.net |

| Ethanol/Water (1:1) | WEPA | Room Temp. | 30-40 min | 85-94% | |

| Ethanol | Catalyst-Free (Microwave) | 120 °C | 10 min | ~89% | ijset.in |

Alternative energy sources provide efficient, non-thermal pathways for chemical reactions, often leading to significant reductions in reaction times and energy usage compared to conventional heating methods.

Microwave-assisted synthesis has been effectively used to produce pyrazole derivatives, including the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile scaffold. ijset.in Microwave irradiation accelerates reaction rates by promoting efficient heat transfer and enhancing molecular interactions. This technique often allows for solvent-free conditions or the use of green solvents like ethanol, further enhancing the environmental friendliness of the synthesis. ijset.innih.gov Studies have shown that microwave-assisted, one-pot, three-component reactions can achieve high yields in as little as 10 minutes. ijset.in

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized high-temperature and high-pressure zones. This method has been successfully applied to the synthesis of various pyrazole derivatives, leading to shorter reaction times (2–20 minutes) and good yields (65%–80%) under mild conditions. mdpi.comresearchgate.net The use of ultrasound is noted for its operational simplicity, safety, and efficiency compared to traditional heating. mdpi.com

| Technique | Key Conditions | Reaction Time | Yield (%) | Key Advantages | Reference(s) |

| Microwave Irradiation | 120 °C, Ethanol, Catalyst-Free | 10 min | ~89% | Rapid, high yield, reduced by-products | ijset.in |

| Microwave Irradiation | 300 MW, Sodium Ethoxide | 2-4 min | Not specified | Extremely short reaction times | nih.govdergipark.org.tr |

| Ultrasonic Irradiation | Ethanol/Acetic Acid | 2-20 min | 65-80% | Simple work-up, short times, mild conditions | mdpi.comresearchgate.net |

The development of heterogeneous nanocatalysts represents a significant advance in green chemistry, offering high catalytic activity, selectivity, and, crucially, the ability to be easily recovered and reused. For the synthesis of pyrazole-4-carbonitriles, magnetic nanoparticles (MNPs) have proven particularly effective.

These catalysts typically consist of a magnetic core, such as iron(II,III) oxide (Fe₃O₄), coated with a stabilizing shell (e.g., silica, SiO₂) that is functionalized with a catalytically active species. nih.govrsc.org The magnetic core allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration and preventing catalyst loss.

Numerous studies have demonstrated the utility of such catalysts in the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives. These nanocatalysts are robust and can be recycled for multiple reaction cycles (typically 4-6 times) without a significant drop in their catalytic activity. nih.govrsc.orgresearchgate.net The reactions often proceed under mild conditions, in green solvents like water or ethanol, and with short reaction times, resulting in excellent product yields. nih.govjsynthchem.com

| Nanocatalyst | Solvent | Temperature | Time | Yield (%) | Reusability (Cycles) | Reference(s) |

| LDH@PTRMS@DCMBA@CuI | Ethanol/Water | 55 °C | 15-27 min | 85-93% | 4 | nih.govresearchgate.net |

| Fe₃O₄@SiO₂@Tannic acid | Solvent-Free | 80 °C | 10-20 min | 89-96% | 6 | nih.gov |

| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Solvent-Free | 80 °C | 10-25 min | 88-95% | 6 | rsc.org |

| Fe₃O₄@SiO₂-NH₂@TCT-Guanidine | Water | 70 °C | 15-30 min | 85-96% | Not specified | jsynthchem.com |

| Ag/ZnO Nanoparticles | Solvent-Free | 60 °C | 30-45 min | 85-95% | Not specified | researchgate.net |

Reactivity and Derivatization of 5 Cyclopropyl 1h Pyrazole 4 Carbonitrile

Reactions at the Pyrazole (B372694) Ring System

The pyrazole core is an aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen (N1) is pyrrole-like and can be deprotonated, while the other (N2) is pyridine-like and basic. This structure allows for a variety of reactions, including functionalization at the nitrogen atoms and substitution on the carbon framework.

Functionalization of the pyrazole ring at one of its nitrogen atoms is a common strategy for modifying its properties. Since 5-cyclopropyl-1H-pyrazole-4-carbonitrile is unsubstituted at the N1 position, it can react with various electrophiles. A key challenge in the N-functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as reactions can potentially occur at either the N1 or N2 position, leading to isomeric products. The outcome is often influenced by steric hindrance and the specific reaction conditions employed. For this molecule, the N1 position is adjacent to the bulky C5-cyclopropyl group, which can sterically hinder the approach of reactants, often favoring substitution at the N2 position.

Alkylation: N-alkylation can be achieved using alkyl halides, sulfates, or other alkylating agents under basic conditions. The choice of base (e.g., NaH, K₂CO₃) and solvent can influence the ratio of N1 to N2 alkylated isomers.

Arylation: The introduction of an aryl group onto the pyrazole nitrogen can be accomplished through modern cross-coupling reactions. The Chan-Lam coupling, which uses arylboronic acids and a copper catalyst (such as Cu(OAc)₂), is an effective method for N-arylation under relatively mild, often aerobic conditions. asianpubs.orgorganic-chemistry.orgnih.govnih.gov Similarly, the Ullmann condensation, a classical copper-catalyzed reaction between an aryl halide and the N-H group of the pyrazole, can be employed, though it often requires higher temperatures. wikipedia.org Ligand selection in these copper-catalyzed systems can be crucial for controlling regioselectivity between the N1 and N2 positions. nih.gov

Acylation: N-acylation proceeds readily upon reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction is generally rapid and leads to the formation of N-acylpyrazole derivatives, which can serve as stable compounds or as intermediates for further transformations.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkylpyrazole |

| Arylation (Chan-Lam) | Arylboronic acid (e.g., PhB(OH)₂), Cu(OAc)₂ | N-Arylpyrazole |

| Arylation (Ullmann) | Aryl halide (e.g., PhI), Cu catalyst, Base | N-Arylpyrazole |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acylpyrazole |

Electrophilic Aromatic Substitution: The pyrazole ring is generally reactive towards electrophiles. In unsubstituted pyrazoles, electrophilic attack occurs almost exclusively at the C4 position, which possesses the highest electron density. scribd.comquora.com However, in this compound, the C4 position is already substituted. Furthermore, the carbonitrile group is a powerful deactivating group, meaning it strongly withdraws electron density from the aromatic ring system. This deactivation makes further electrophilic substitution on the pyrazole core exceedingly difficult and unlikely to occur under standard conditions. Reactions like nitration, sulfonation, or Friedel-Crafts acylation are not expected to proceed on the pyrazole ring itself. While halogenation of pyrazoles at the C4-position can be achieved with reagents like N-halosuccinimides, this pathway is blocked in the target molecule. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on a pyrazole ring requires the presence of a good leaving group, typically a halogen, and activation by at least one strong electron-withdrawing group. The carbonitrile group at C4 serves as an effective activating group. Therefore, if a halogen were present at the C3 position of the ring, it could potentially be displaced by various nucleophiles (e.g., amines, alkoxides). Research on related 4-halonitro-pyrazolecarboxylic acids has shown that nucleophilic substitution of a C4-halogen is feasible. osti.gov

The pyrazole-4-carbonitrile scaffold is a valuable building block in heterocyclic synthesis, often used to construct more complex fused-ring systems. While the target molecule itself might first require the introduction of another functional group (commonly an amino group at the C3 or C5 position), the resulting derivatives are versatile precursors for ring annulation reactions.

For instance, 5-amino-1H-pyrazole-4-carbonitriles are widely used to synthesize pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dielectrophiles such as β-dicarbonyl compounds or their enamine derivatives. mdpi.comekb.eg These reactions involve the nucleophilic character of the N1 nitrogen and the exocyclic amino group, which attack the electrophilic centers of the reaction partner to build the new pyrimidine (B1678525) ring. Such transformations highlight the utility of the pyrazole-4-carbonitrile framework in generating molecular diversity for applications in medicinal chemistry and materials science. mdpi.com

Transformations of the Carbonitrile Group

The carbonitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, primarily through hydrolysis and reduction reactions.

The carbonitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen, making the carbon atom more electrophilic. Subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid (5-cyclopropyl-1H-pyrazole-4-carboxylic acid) and an ammonium (B1175870) salt. lumenlearning.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed by the base to yield a carboxylate salt (e.g., sodium 5-cyclopropyl-1H-pyrazole-4-carboxylate). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

Once the carboxylic acid is formed, it can be readily converted to a variety of esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

The carbonitrile group can be reduced to a primary amine, (5-cyclopropyl-1H-pyrazol-4-yl)methanamine. This transformation introduces a flexible aminomethyl linker at the C4 position, which is a valuable functional group for further derivatization.

Hydride Reduction: Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄ or LAH), are highly effective for this conversion. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine. slideshare.net

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. While effective, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines. thieme-connect.de The choice of catalyst, solvent, and reaction conditions (e.g., addition of ammonia) can help to minimize these side reactions and improve the selectivity for the desired primary amine. organic-chemistry.org

Table 2: Key Transformations of the Carbonitrile Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₂SO₄ (aq), Heat | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction (Hydride) | 1. LiAlH₄, THF; 2. H₂O | Primary Amine |

| Reduction (Hydrogenation) | H₂, Raney Ni (or Pd/C) | Primary Amine |

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group of pyrazole-4-carbonitriles is a valuable functional handle for [3+2] cycloaddition reactions, offering a direct route to 5-substituted tetrazole rings. This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide in the presence of an ammonium salt (e.g., ammonium chloride) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction proceeds via a 1,3-dipolar cycloaddition mechanism to construct the tetrazole ring. For this compound, this reaction would yield the corresponding 5-(5-cyclopropyl-1H-pyrazol-4-yl)-1H-tetrazole. Such pyrazole-tetrazole hybrids are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

While azides are the most common 1,3-dipoles for this purpose, other reagents like nitrileimines, generated in situ from chlorohydrazones, can also participate in [3+2] cycloadditions with activated nitriles to form different heterocyclic systems. nih.gov The reactivity of the nitrile in this compound makes it a versatile precursor for creating more complex, nitrogen-rich heterocyclic structures.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is more than a simple saturated substituent; its inherent ring strain (approximately 28 kcal/mol) and unique electronic properties (enhanced π-character in its C-C bonds) endow it with distinct reactivity. researchgate.netresearchgate.net

The strained three-membered ring of the cyclopropyl group can undergo selective ring-opening reactions, providing access to linear carbon chains with defined stereochemistry. These transformations can be initiated by various means, including transition metals, photoredox catalysis, or radical precursors. researchgate.netacs.orgbohrium.com

Palladium-catalyzed reactions are particularly powerful for this purpose. For instance, aryl cyclopropyl ketones can undergo stereoselective ring-opening to yield (E)-α,β-unsaturated ketones. rsc.orgresearchgate.net In the context of this compound, a similar palladium-catalyzed process, potentially involving activation of a nearby functional group, could lead to the formation of a propenyl- or butenyl-substituted pyrazole. The regioselectivity of the ring-opening (cleavage of the more or less substituted C-C bond) and the stereoselectivity of the resulting olefin are key aspects that can be controlled by the choice of catalyst, ligands, and reaction conditions. acs.orgresearchgate.netscispace.com Furthermore, cascade reactions involving palladium-catalyzed ring-opening followed by intramolecular trapping can lead to the formation of complex polycyclic systems. acs.orgchemrxiv.orgnih.gov

Visible-light-mediated photoredox catalysis has also emerged as a mild and efficient method for initiating ring-opening, often proceeding through radical intermediates. researchgate.netbohrium.combeilstein-journals.orgnih.gov This approach offers alternative pathways for transforming the cyclopropyl group into other synthetically useful motifs.

Alternatively, the cyclopropyl ring can be retained while functionalizing its C-H bonds. Transition metal-catalyzed C-H activation is a state-of-the-art strategy for the direct installation of new functional groups onto otherwise unreactive C(sp³)-H bonds. Palladium(II) catalysis, in particular, has been successfully applied to the enantioselective C-H activation of cyclopropanes. acs.orgnih.govnih.gov

Using a chiral ligand, such as a mono-N-protected amino acid, it is possible to achieve asymmetric C-H functionalization. acs.orgnih.govnih.gov In a typical reaction, a Pd(II) catalyst activates a specific C-H bond on the cyclopropyl ring, which then undergoes cross-coupling with an organoboron reagent (e.g., aryl-, vinyl-, or alkylboron compounds). This methodology allows for the synthesis of enantioenriched cis-substituted cyclopropanes with high levels of stereocontrol. Applying this strategy to this compound could provide a direct route to a diverse array of chiral, functionalized derivatives, where new aryl or vinyl groups are appended to the cyclopropyl moiety. acs.orgnih.govrsc.org

Synthesis of Fused Heterocyclic Systems from this compound

The pyrazole ring itself, particularly when substituted with amino and nitrile groups, is an excellent building block for the synthesis of fused heterocyclic systems. The title compound is a direct precursor to 3-amino-5-cyclopropyl-1H-pyrazole-4-carbonitrile, a key intermediate for constructing important bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]pyrazoles.

Pyrazolo[1,5-a]pyrimidines are purine (B94841) analogues with significant pharmacological interest. nih.govchim.it They are commonly synthesized via the condensation of 3-aminopyrazoles with 1,3-dielectrophiles, such as β-diketones, β-ketoesters, or enaminones. nih.govnih.govresearchgate.net The reaction of a 3-aminopyrazole-4-carbonitrile derivative with an unsymmetrical 1,3-dielectrophile can potentially lead to two different regioisomers. However, the reaction conditions and the nature of the electrophile can be tuned to achieve high regioselectivity. nih.gov

For example, reacting 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminones in refluxing acetic acid has been shown to selectively yield 7-substituted pyrazolo[1,5-a]pyrimidines. nih.gov In contrast, performing the reaction under solvent-free microwave conditions can favor the formation of the 5-substituted isomer. nih.govresearchgate.net This dual reactivity highlights the versatility of aminopyrazoles as precursors for creating a library of diverse fused heterocycles.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from 3-Aminopyrazole Precursors

| Aminopyrazole Precursor | 1,3-Dielectrophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile | Enaminone | Acetic Acid, Reflux | 7-Substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile | Enaminonitrile | Microwave, Solvent-free | 5-Substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-1H-pyrazole-4-carbonitrile derivative | 1H-Pyrazole-4-carbaldehyde | EtOH / K₂CO₃ | Dihydropyrazolo[1,5-a]pyrimidine | nih.gov |

| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile (B47326) | Microwave, 120 °C | Substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

The pyrano[2,3-c]pyrazole scaffold is another biologically relevant heterocyclic system that can be accessed from pyrazole precursors. nih.govrsc.org The most common route to these compounds is a one-pot, four-component reaction involving hydrazine (B178648), a β-ketoester (like ethyl acetoacetate), an aromatic aldehyde, and malononitrile. jsynthchem.comut.ac.irresearchgate.netmdpi.com This reaction proceeds through the initial formation of a pyrazolone (B3327878) intermediate, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of malononitrile and subsequent cyclization to form the fused pyran ring. ut.ac.ir

A derivative of the title compound, such as 5-cyclopropyl-3-methyl-1H-pyrazol-5(4H)-one, could serve as the key pyrazolone component in this multicomponent synthesis. A wide variety of catalysts, including eco-friendly options like fly-ash or copper oxide nanoparticles, have been employed to promote this reaction under green conditions, such as in aqueous media or under microwave irradiation. nih.govjsynthchem.comut.ac.ir

Table 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | Preheated Fly-Ash | Water, 70-80 °C | High (up to 95%) | ut.ac.ir |

| Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | Copper oxide nanoparticles (CuO NPs) | Water, Reflux | Excellent | jsynthchem.com |

| Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | L-tyrosine | H₂O-Ethanol, Microwave | - | nih.gov |

| 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile | SnCl₂ | Microwave | 88% | nih.gov |

Pyrazolo[3,4-b]pyridine Derivatives

The formation of the pyrazolo[3,4-b]pyridine scaffold from this compound necessitates the presence of an amino group at the C5 position of the pyrazole ring. The resulting precursor, 3-cyclopropyl-5-amino-1H-pyrazole-4-carbonitrile, serves as a crucial building block for constructing the fused pyridine ring. The reaction typically involves the condensation of the 5-aminopyrazole with various 1,3-dielectrophilic synthons, leading to the annulation of the pyridine ring onto the pyrazole core. Several synthetic strategies are employed for this transformation, including multicomponent reactions and cyclocondensation with β-dicarbonyl compounds or their equivalents.

One of the most efficient methods for synthesizing pyrazolo[3,4-b]pyridines is through one-pot, multicomponent reactions (MCRs). researchgate.net This approach involves the reaction of a 5-aminopyrazole derivative, an aldehyde, and an active methylene (B1212753) compound, such as a β-ketonitrile. researchgate.net This methodology allows for the rapid construction of complex, highly substituted pyrazolo[3,4-b]pyridine systems in a single synthetic operation. researchgate.netresearchgate.net The reaction proceeds through an initial condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate, which then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and subsequent aromatization to yield the final product.

Another well-established method is the cyclocondensation reaction with 1,3-dicarbonyl compounds. mdpi.comnih.gov In this approach, the 5-aminopyrazole reacts with a β-diketone, β-ketoester, or a similar 1,3-dielectrophile, typically under acidic or thermal conditions. mdpi.com The reaction mechanism involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups, followed by a cyclizing condensation to form the pyridine ring. nih.gov The choice of a non-symmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov

Furthermore, α,β-unsaturated ketones can also serve as the three-carbon fragment required for the pyridine ring formation. nih.gov The reaction is believed to proceed via a Michael addition of the C4 carbon of the pyrazole onto the unsaturated ketone, followed by cyclization involving the amino group and the carbonyl carbon. nih.gov Subsequent dehydration and oxidation lead to the aromatic pyrazolo[3,4-b]pyridine system. nih.gov

The following tables summarize representative examples of these synthetic strategies for the formation of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazole precursors, which are directly applicable to 3-cyclopropyl-5-amino-1H-pyrazole-4-carbonitrile.

Table 1: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| 5-Aminopyrazole Precursor | Aldehyde | Active Methylene Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-Oxo-3-(pyridin-3-yl)propanenitrile | Acetic acid, MW | 4-(4-Methoxyphenyl)-1-phenyl-3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | N/A | researchgate.net |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-(4-Chlorophenyl)-3-oxopropanenitrile | Acetic acid, MW | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | N/A | researchgate.net |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | Aromatic Aldehydes | Pyruvic Acid | Acetic acid | 4-Substituted-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | N/A | researchgate.netresearchgate.net |

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines via Cyclocondensation

| 5-Aminopyrazole Precursor | 1,3-Dielectrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | N/A | 6-Methyl-4-phenyl-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazolo[3,4-b]pyridine | N/A | nih.gov |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Cyanoacetone | Formic acid | 4,6-Dimethyl-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazolo[3,4-b]pyridine | N/A | nih.gov |

| 5-Aminopyrazole | 1,3-Diketones | Glacial Acetic Acid | 1H-Pyrazolo[3,4-b]pyridine derivatives | N/A | mdpi.comnih.gov |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Heat, then POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | N/A | mdpi.comnih.gov |

These synthetic routes highlight the versatility of the 5-aminopyrazole-4-carbonitrile core in accessing a diverse range of pyrazolo[3,4-b]pyridine derivatives, a key scaffold in medicinal chemistry. chim.it The specific substitution pattern on the resulting fused ring system can be readily controlled by the choice of the 1,3-dielectrophilic coupling partner.

Structural Elucidation Methodologies for 5 Cyclopropyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic compounds like pyrazoles. researchgate.netnumberanalytics.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are fundamental for the initial structural assessment of pyrazole (B372694) derivatives. ipb.ptconnectjournals.com

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For a compound like 5-cyclopropyl-1H-pyrazole-4-carbonitrile, characteristic signals would include a broad singlet for the N-H proton of the pyrazole ring, a singlet for the C3-H proton, and a set of multiplets in the upfield region corresponding to the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group. nih.gov The chemical shifts are influenced by the electronic environment; for instance, the pyrazole ring protons are typically found in the aromatic region. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals for this compound would include resonances for the three pyrazole ring carbons (C3, C4, C5), the nitrile carbon (CN), and the carbons of the cyclopropyl ring. rsc.orgnih.gov The chemical shift of the nitrile carbon typically appears downfield (around 115-120 ppm), while the carbon atoms of the pyrazole ring resonate in the aromatic region. rsc.orgnih.gov

¹⁵N NMR: While less common, ¹⁵N NMR is a powerful tool for studying nitrogen-containing heterocycles. researchgate.netipb.pt It provides direct information about the electronic environment of the nitrogen atoms. nih.gov In pyrazoles, two distinct signals are expected for the two non-equivalent nitrogen atoms (N1 and N2), helping to confirm the heterocyclic core structure. jocpr.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazole-4-carbonitrile Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile analogue | Phenyl-H: 7.1-7.8NH₂: ~7.0Pyrazole C3-H: ~8.4 | Pyrazole C3: ~153Pyrazole C4: ~80-90Pyrazole C5: ~145Nitrile (CN): ~112-115Phenyl Carbons: 120-140 |

| 3-Cyclopropyl-1H-pyrazol-5-amine analogue | Cyclopropyl-H: 0.6-1.8Pyrazole C4-H: ~5.4NH (ring): ~11.0NH₂: ~4.7 | Pyrazole C3: ~156Pyrazole C4: ~89Pyrazole C5: ~150Cyclopropyl CH: ~8Cyclopropyl CH₂: ~5 |

| Expected for this compound | Cyclopropyl-H: ~0.8-2.0 (m)Pyrazole C3-H: ~7.5-8.0 (s)NH (ring): >12.0 (br s) | Pyrazole C3: ~135-145Pyrazole C4: ~90-100Pyrazole C5: ~145-155Nitrile (CN): ~110-115Cyclopropyl CH/CH₂: ~5-15 |

Note: Data is compiled and extrapolated from related structures found in the literature. nih.govrsc.org Actual values may vary.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle, establishing definitive bond connectivities, and probing through-space relationships. numberanalytics.comsemanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY would show correlations between the methine and methylene protons within the cyclopropyl ring, confirming its integrity. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹JCH). numberanalytics.com This is crucial for unambiguously assigning the ¹H and ¹³C signals of the cyclopropyl CH and CH₂ groups. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. For the target molecule, HMBC is vital. It would show a correlation from the cyclopropyl protons to the C5 carbon of the pyrazole ring, confirming the point of attachment. Correlations from the pyrazole C3-H to C4, C5, and the nitrile carbon would solidify the substitution pattern on the ring. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of bonding. numberanalytics.com In derivatives of this compound, particularly N-substituted analogues, NOESY can help determine the relative orientation of substituents. researchgate.netacs.org

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For pyrazole derivatives, which often form extensive hydrogen-bonding networks in the solid state, ssNMR is particularly valuable. nih.gov This technique can be used to:

Identify and characterize different polymorphic forms, which may have distinct physical properties.

Study intermolecular interactions, such as the N-H···N hydrogen bonds that form catemers or other supramolecular structures in solid pyrazoles. mdpi.com

Differentiate between static and dynamic disorder within a crystal lattice, which can be ambiguous in X-ray crystallography studies. nih.govcdnsciencepub.com

Confirm the dominant tautomeric form present in the solid state. researchgate.netcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information based on its fragmentation patterns. connectjournals.comscilit.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent compound and its fragments. For this compound (C₇H₇N₃), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby providing definitive confirmation of its chemical formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.net The fragmentation of pyrazole derivatives is well-studied and often involves characteristic cleavage of the heterocyclic ring. rsc.orgresearchgate.net

For this compound, key fragmentation pathways would include:

Cleavage of the N-N bond: This is a common initial step in pyrazole fragmentation. rsc.org

Loss of neutral molecules: Ejection of stable small molecules such as hydrogen cyanide (HCN) from the ring is a characteristic pathway. researchgate.net

Fragmentation of substituents: The molecule may lose the nitrile group (•CN) or undergo fragmentation of the cyclopropyl ring.

Analyzing these fragmentation patterns allows chemists to piece together the molecular structure, confirming the presence of the pyrazole core and the identity and location of the cyclopropyl and carbonitrile substituents. tandfonline.comnih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₇H₇N₃, MW = 133.15)

| m/z | Proposed Fragment | Plausible Loss from Parent Ion |

| 133 | [M]⁺˙ | - |

| 132 | [M-H]⁺ | Loss of H• |

| 106 | [M-HCN]⁺˙ | Loss of Hydrogen Cyanide |

| 105 | [M-N₂]⁺˙ | Loss of Nitrogen gas |

| 92 | [M-C₃H₅]⁺ | Loss of Cyclopropyl radical |

| 66 | [C₄H₄N]⁺ | Ring fragmentation product |

Note: This table represents predicted fragmentation based on general pyrazole fragmentation rules. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and confirmation of molecular structure.

The vibrational spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the stretching and bending of specific bonds. These characteristic frequencies are invaluable for structural confirmation.

The nitrile (C≡N) group presents one of the most distinct and easily identifiable peaks in the IR spectrum. Due to the triple bond's strength, its stretching vibration appears in a relatively uncongested region of the spectrum, typically between 2200 and 2400 cm⁻¹. For various 5-amino-pyrazole-4-carbonitrile derivatives, this C≡N stretching frequency has been consistently observed around 2196-2390 cm⁻¹. nih.gov

The amine (N-H) stretching vibrations of the pyrazole ring and any amino substituents are also prominent. These typically appear as broad or sharp bands in the region of 3100 to 3500 cm⁻¹. For instance, in a series of 5-amino-pyrazole-4-carbonitrile derivatives, N-H stretching bands were identified in the range of 3288-3421 cm⁻¹. nih.gov The exact position and shape of these bands can be influenced by hydrogen bonding within the crystal lattice.

The stretching vibrations of the pyrazole ring , which include C=N and C=C bonds, contribute to a series of bands in the fingerprint region of the spectrum, generally between 1400 and 1650 cm⁻¹. In related pyrazole-4-carbonitrile compounds, these bands have been noted around 1600 cm⁻¹, often coupled with other ring vibrations. nih.govcu.edu.eg

The table below summarizes typical vibrational frequencies for key functional groups found in pyrazole-4-carbonitrile derivatives.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | References |

| Nitrile (C≡N) | Stretch | 2196 - 2390 | nih.gov |

| Amine/Pyrazole (N-H) | Stretch | 3288 - 3421 | nih.gov |

| Pyrazole Ring (C=N/C=C) | Stretch | ~1600 | nih.govcu.edu.eg |

| Cyclopropyl (C-H) | Stretch | ~3000 - 3100 |

Note: Data is based on derivatives of the core structure and serves as a representative range.

X-ray Crystallography for Precise 3D Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as detailed information about the crystal packing and intermolecular interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related pyrazole derivatives demonstrates the power of this methodology. For example, crystallographic studies on various pyrazole derivatives have revealed common crystal systems such as monoclinic and triclinic. nih.govresearchgate.net

Key parameters obtained from X-ray crystallographic analysis include:

Crystal System: Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: Defines the specific symmetry elements within the crystal.

Lattice Parameters: The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecular geometry.

The table below presents crystallographic data for representative pyrazole derivatives, illustrating the type of information obtained from such studies.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| A pyrazole derivative (4) | Triclinic | P-1 | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° | nih.gov |

| A pyrazole derivative (5a) | Monoclinic | P2₁/n | a = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, β = 101.0921(8)° | nih.gov |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | - | mdpi.com |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | Monoclinic | P2₁/c | - | researchgate.net |

These crystallographic studies not only confirm the covalent structure of the molecules but also provide critical insights into non-covalent interactions, such as hydrogen bonds and π–π stacking, which govern the supramolecular assembly in the solid state. researchgate.net

Theoretical and Computational Chemistry Studies of 5 Cyclopropyl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to modern chemical research, offering insights that complement and guide experimental work. For 5-cyclopropyl-1H-pyrazole-4-carbonitrile, these calculations can elucidate the distribution of electrons within the molecule, which in turn governs its physical and chemical behavior.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.36 Å | |

| C4-C(N) | ~1.43 Å | |

| C-N (cyano) | ~1.16 Å | |

| C5-C(cyclopropyl) | ~1.50 Å | |

| Bond Angle | N1-N2-C3 | ~112° |

| N2-C3-C4 | ~105° | |

| C3-C4-C5 | ~108° | |

| C4-C5-N1 | ~107° | |

| C5-N1-N2 | ~108° | |

| Dihedral Angle | C(cyclopropyl)-C5-C4-C(N) | ~0° or ~180° |

Note: The values in this table are illustrative and based on typical values for similar molecular fragments. Actual calculated values would require a specific DFT study.

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic structure of this compound. Such high-level calculations are valuable for validating the results of more cost-effective DFT methods and for investigating phenomena where electron correlation is particularly important.

Conformational Analysis and Potential Energy Surfaces of the Cyclopropyl (B3062369) and Pyrazole (B372694) Moieties

The presence of the cyclopropyl group introduces a degree of conformational flexibility in this compound. The orientation of the cyclopropyl ring relative to the pyrazole ring can vary, and conformational analysis is used to identify the most stable arrangements and the energy barriers between them.

By systematically rotating the cyclopropyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local and global minima) and the transition states that connect them. researchgate.net This analysis is critical for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. For instance, the relative orientation of the cyclopropyl and pyrazole rings could impact crystal packing or binding to a biological target.

Prediction and Assignment of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the resonance frequencies for the ¹H and ¹³C nuclei in the molecule. iu.edu.sa These predicted shifts can be compared to experimental data to confirm the structure of the compound.

Similarly, the vibrational frequencies of the molecule can be calculated. derpharmachemica.com These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds and can be correlated with the peaks observed in an IR spectrum. This allows for the assignment of specific spectral features to the vibrations of particular functional groups, such as the C≡N stretch of the nitrile group or the C-H stretches of the cyclopropyl and pyrazole rings.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Functional Group | Predicted Shift/Frequency |

| ¹H NMR | Pyrazole CH | ~7.5-8.5 ppm |

| Cyclopropyl CH | ~0.5-1.5 ppm | |

| NH | Variable | |

| ¹³C NMR | Pyrazole C | ~110-150 ppm |

| Nitrile C | ~115-125 ppm | |

| Cyclopropyl C | ~5-15 ppm | |

| IR | C≡N stretch | ~2220-2260 cm⁻¹ |

| C-H stretch (pyrazole) | ~3000-3100 cm⁻¹ | |

| C-H stretch (cyclopropyl) | ~2900-3000 cm⁻¹ | |

| N-H stretch | ~3200-3500 cm⁻¹ |

Note: These are approximate ranges and would be refined by specific calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can also be used to explore the chemical reactions involving this compound, including its synthesis. By modeling the reactants, products, and potential intermediates, a detailed reaction mechanism can be proposed. nih.govresearchgate.net

A key aspect of elucidating a reaction mechanism is the identification of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy, or reaction barrier. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For the synthesis of this compound, this would involve modeling the cyclization step and any subsequent functional group manipulations to understand the energetics of the process. nih.gov

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations detailing the reaction pathways for the synthesis or transformation of this compound are not documented in dedicated studies, the application of this technique to related pyrazole systems illustrates its utility.

MD simulations can complement quantum mechanical calculations, such as Density Functional Theory (DFT), to provide a dynamic picture of molecular interactions. researchgate.net For pyrazole derivatives, MD simulations are often employed to:

Simulate Solvation Effects: Understand how solvent molecules arrange around the pyrazole and how this environment impacts reaction energetics and pathways.

Investigate Binding Modes: In medicinal chemistry contexts, MD simulations are crucial for exploring the stability and binding mode of pyrazole-containing ligands within the active sites of biological targets like enzymes. nih.gov

For a hypothetical reaction involving this compound, MD simulations could be used to model the approach of reactants, the stability of transition states (when combined with quantum mechanics methods), and the dissociation of products. This provides a more complete understanding of reaction mechanisms than static quantum chemistry calculations alone.

Studies on Aromaticity, Tautomerism, and Protonation States of the Pyrazole Ring

The pyrazole ring is an aromatic five-membered heterocycle, a property that dictates much of its chemical behavior. Computational studies on pyrazoles consistently confirm its aromatic nature, which arises from the cyclic delocalization of six π-electrons.

Aromaticity: The aromaticity of the pyrazole ring can be quantified using various computational descriptors. One common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. For the parent pyrazole, the HOMA value is high, indicating significant aromatic character. The presence of substituents, such as the cyclopropyl and cyano groups in this compound, is expected to modulate the electronic distribution and bond lengths within the ring, but not to eliminate its aromaticity. Theoretical studies on substituted pyrazoles show that even with various electron-donating or electron-withdrawing groups, the core aromaticity of the ring is maintained. dntb.gov.uaresearchgate.net

Tautomerism: For N-unsubstituted pyrazoles with different substituents at positions 3 and 5, annular tautomerism is a key feature. nih.gov In the case of this compound, a prototropic rearrangement can occur where the proton on the nitrogen atom migrates to the other nitrogen, resulting in an equilibrium between two tautomeric forms: this compound and 3-cyclopropyl-1H-pyrazole-4-carbonitrile.

The relative stability of these two tautomers is governed by the electronic effects of the substituents. DFT calculations on similarly substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the NH group is adjacent to them. researchgate.netresearchgate.net Conversely, electron-donating groups often stabilize the tautomer where the NH group is further away. The cyano group at C4 is a strong electron-withdrawing group, while the cyclopropyl group at C5 has weak electron-donating properties. Theoretical calculations would be required to definitively predict the favored tautomer in different phases (gas or solution).

| Tautomer | Substituent Positions | Expected Relative Stability Driver |

|---|---|---|

| This compound | C5: Cyclopropyl C4: Cyano | The relative position of the N-H proton to the cyclopropyl group. |

| 3-cyclopropyl-1H-pyrazole-4-carbonitrile | C3: Cyclopropyl C4: Cyano | The relative position of the N-H proton to the cyclopropyl group, influenced by the C4-cyano group. |

Protonation States: The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1, which bears a proton in the neutral form) and a "pyridine-like" nitrogen (N2, which has a lone pair of electrons available for protonation). The pyridine-like nitrogen is the primary site of protonation, making pyrazoles basic compounds. nih.gov

| Compound | Protonation Site | Calculated Property | Finding |

|---|---|---|---|

| Pyrazole (Parent) | Pyridine-like Nitrogen (N2) | Proton Affinity (Gas Phase) | High, indicating significant basicity. nih.gov |

| 4-Substituted Pyrazoles | Pyridine-like Nitrogen (N2) | Activation Energy (Proton Transfer) | Calculated values in the range of 47.8–55.5 kcal/mol for intramolecular transfer. nih.gov |

Synthetic Utility and Advanced Material Precursor Applications of 5 Cyclopropyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Role as a Strategic Intermediate in Complex Organic Synthesis

5-Cyclopropyl-1H-pyrazole-4-carbonitrile serves as a highly versatile building block for the construction of complex molecular frameworks, particularly for the synthesis of novel heterocyclic compounds with potential biological activities.